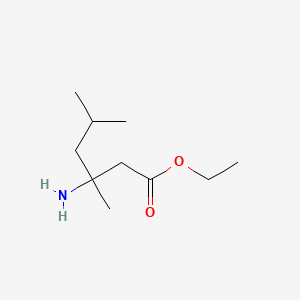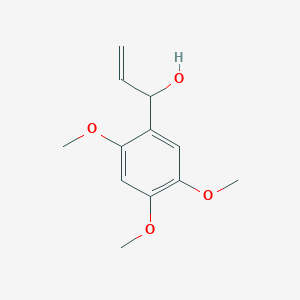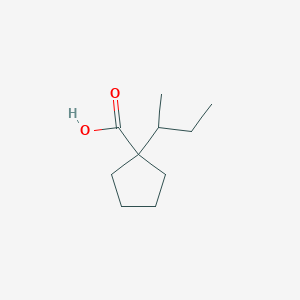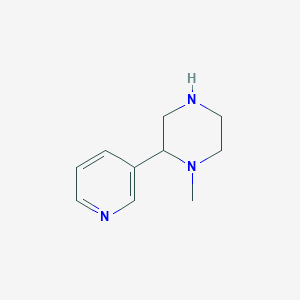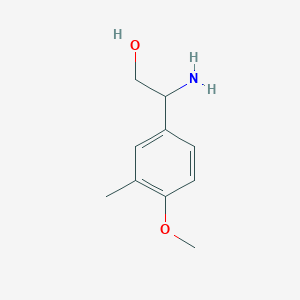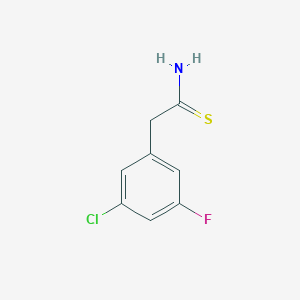
2-(3-Chloro-5-fluorophenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7ClFNS. It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethanethioamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethanethioamide typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethanethioamide group can be oxidized to the corresponding sulfoxide or sulfone, and reduced to the corresponding amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluorophenyl)ethanethioamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is investigated for its use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)ethanethioamide
- 2-(3-Chloro-5-bromophenyl)ethanethioamide
- 2-(3-Chloro-5-methylphenyl)ethanethioamide
Uniqueness
2-(3-Chloro-5-fluorophenyl)ethanethioamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of electronic effects that can be fine-tuned for specific applications .
Propriétés
Formule moléculaire |
C8H7ClFNS |
|---|---|
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
2-(3-chloro-5-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7ClFNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12) |
Clé InChI |
SLCOJXBBTQRVFN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


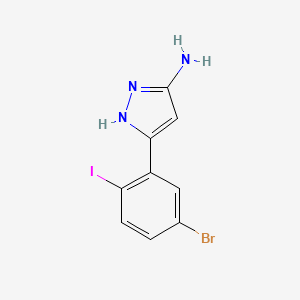
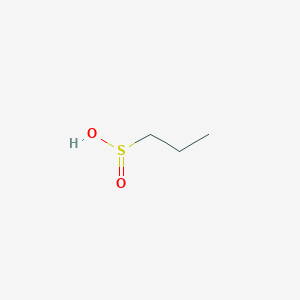
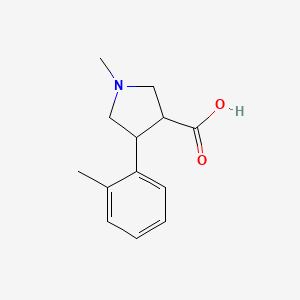
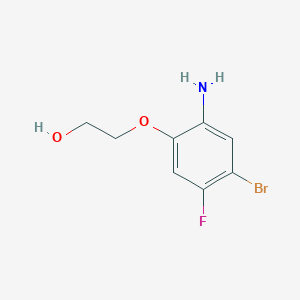
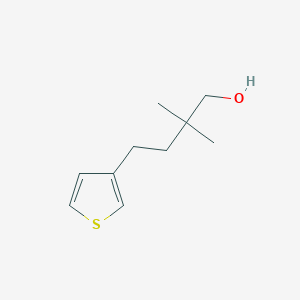
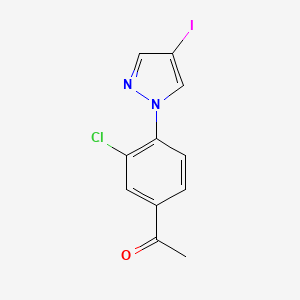
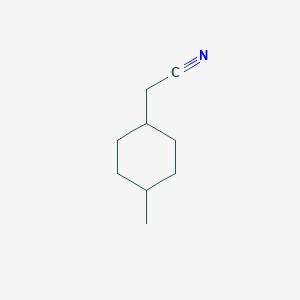
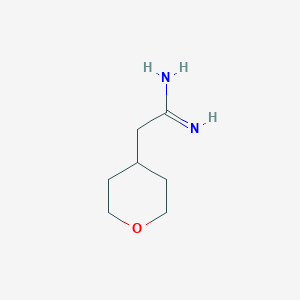
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
